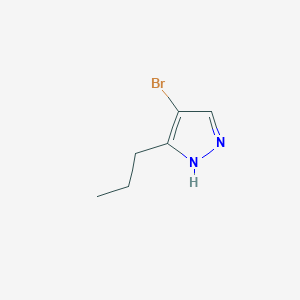

4-bromo-5-propyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

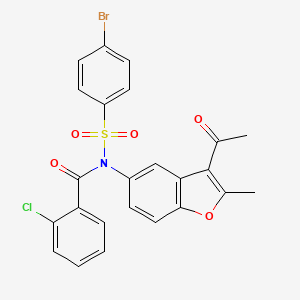

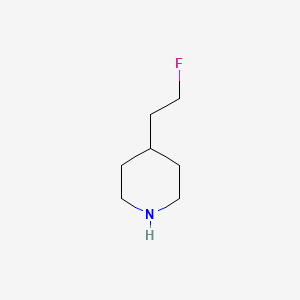

4-bromo-5-propyl-1H-pyrazole is a pyrazole derivative with the CAS Number: 60061-61-2 . It has a molecular weight of 189.05 . The IUPAC name for this compound is this compound .

Synthesis Analysis

Pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a melting point of 44-45°C .Scientific Research Applications

Therapeutic Applications of Pyrazolines

Pyrazolines as Pharmacological Agents : Pyrazoline derivatives are recognized for their diverse pharmacological effects. These compounds exhibit antimicrobial (antibacterial, antifungal, antiamoebic, antimycobacterial), anti-inflammatory, analgesic, antidepressant, and anticancer activities. Further pharmacological impacts include action as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral activity, MAO-inhibitory, antinociceptive activity, insecticidal, hypotensive, nitric oxide synthase inhibitor, antioxidant, steroidal, and antidiabetic properties. They also affect ACAT inhibition, urotensin II and somatostatin-5 receptors, TGF-β signal transduction inhibitors, and neurocytotoxicity inhibitors activities. This broad spectrum of biological activities underscores the potential of pyrazoline derivatives in therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).

Anticancer Potential of Pyrazolines : Pyrazoline derivatives have shown significant promise in anticancer research. Their structure, an electron-rich nitrogen carrier, combines exciting electronic properties with potential for dynamic applications in combating cancer. The synthesis of pyrazoline derivatives has been explored for their biological activity, particularly in anticancer activity, making the pyrazoline moiety a focal point for researchers aiming to develop novel anticancer agents (Ray et al., 2022).

Organometallic Chemistry and Catalysis

Hydridotris(Pyrazolyl)Borato Complexes : The chemistry of tris(pyrazolyl)borato complexes of Group 5 metals, including vanadium, niobium, and tantalum, has been studied for its potential in organometallic chemistry. These complexes have been investigated primarily to model interactions occurring in metalloproteins, such as bromoperoxidase. The advances in this area indicate a rich and promising field of organometallic chemistry that awaits further exploration (Etienne, 1996).

Multicomponent Synthesis of Biologically Active Molecules

Multicomponent Reactions (MCRs) : The synthesis of biologically active molecules containing the pyrazole moiety through multicomponent reactions (MCRs) highlights the efficiency and versatility of pyrazoles in drug discovery. MCRs facilitate the creation of compounds with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties, showcasing the pyrazole ring's centrality in developing new therapeutic agents (Becerra, Abonía, & Castillo, 2022).

Mechanism of Action

Target of Action

It is known that pyrazole derivatives can bind with high affinity to multiple receptors , suggesting that 4-bromo-5-propyl-1H-pyrazole may also interact with various biological targets.

Mode of Action

It is known that 4-substituted pyrazoles can act as inhibitors of certain enzymes, such as liver alcohol dehydrogenase . Therefore, it is possible that this compound may interact with its targets in a similar manner, leading to changes in their activity.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biological activities , suggesting that this compound may also influence multiple biochemical pathways and their downstream effects.

Result of Action

It is known that 4-bromopyrazole can inhibit oxidative phosphorylation and atp exchange reactions , suggesting that this compound may have similar effects.

Action Environment

It is known that the suzuki–miyaura coupling reaction, which is often used in the synthesis of pyrazole derivatives, is exceptionally mild and functional group tolerant . This suggests that this compound may also exhibit stability under a variety of environmental conditions.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-bromo-5-propyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-3-6-5(7)4-8-9-6/h4H,2-3H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFOOCAHEGPJMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60061-61-2 |

Source

|

| Record name | 4-bromo-5-propyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2576330.png)

![N'-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2576332.png)

![1-(azepan-1-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2576335.png)

![(E)-4-((E)-2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-(5-nitrothiophen-2-yl)acrylate](/img/structure/B2576337.png)

![2-[2-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B2576338.png)

![1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2576343.png)

![Tert-butyl (+/-)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2576347.png)